N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a furan ring, a thiophene ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce different amine derivatives.
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide
- N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide
Uniqueness
N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of furan and thiophene rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOPBGPNLXWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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